2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the presence of -CH of the azetidine ring, which is validated in synthesized derivatives at 2.85–3.25 δ ppm .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H16N4O2. The presence of -CH of the azetidine ring is a significant feature of its structure .Scientific Research Applications
Chemical Synthesis and Application in Drug Development
2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a compound that has not been directly mentioned in the studies retrieved. However, compounds with structural similarities or related chemical functionalities have been studied for various scientific and pharmacological applications. Here, we highlight research areas that are closely related to the chemical structure and functionalities of the compound , focusing on synthesis, mechanism studies, and potential applications in drug development, excluding aspects related to dosage, drug use, and side effects.
Synthesis of Chiral Aminophenols and Their Applications
A study describes the synthesis of 2-{(3R, 7aS)-1, 1-disubstituted-tetrahydro-1H-pyrrolo [1, 2-c] [1, 3] oxazol-3-yl} phenols from salicylaldehyde and amino alcohols derived from L-proline, used as ligands in enantioselective additions. This demonstrates the potential of structurally complex phenols in enantioselective synthesis, which could be relevant to the synthesis and application of this compound in drug development (J. Ge et al., 2010).
Copper-Promoted Regioselective Intermolecular Diamination
The copper-promoted regioselective intermolecular diamination of ynamides to synthesize imidazo[1,2-a]pyridines highlights a method for introducing nitrogen functionalities into aromatic systems, which might be applicable in the synthesis of nitrogen-containing compounds like this compound (Vikas Dwivedi et al., 2017).
Synthesis of Functionalized Azetidinones
The synthesis of 1-(Methyl-p-tolyl-amino)-3-phenoxy-2-azetidinones from α-(methyl-p-tolyl)hydrazonylated ketones showcases the potential for synthesizing and modifying azetidinones, which are core to the structure of the compound . This indicates the versatility of azetidinones as intermediates in creating compounds with potential therapeutic applications (L. Bianchi et al., 2003).
Aldose Reductase Inhibitors with Antioxidant Activity
Research on 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrates their role as aldose reductase inhibitors and their antioxidant properties. This could provide insight into designing related compounds for therapeutic use, particularly in treating conditions related to oxidative stress and enzyme regulation (C. La Motta et al., 2007).
Mechanism of Action
Target of Action
The compound “2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one” contains a pyridazin-3-yl group . Pyridazinone derivatives have been known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity . .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Given the known activities of pyridazinone derivatives, it could potentially be involved in pathways related to inflammation, ulcer formation, glucose metabolism, or platelet aggregation .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the activities of related compounds, it might potentially have effects such as reducing inflammation, preventing ulcer formation, regulating blood glucose levels, or inhibiting platelet aggregation .
properties
IUPAC Name |
2-phenoxy-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(11-21-13-5-2-1-3-6-13)19-9-12(10-19)17-14-7-4-8-16-18-14/h1-8,12H,9-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMFYRGVOTYUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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